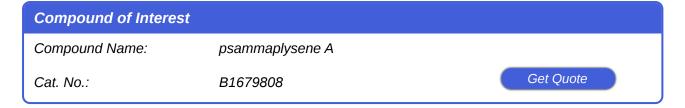


Psammaplysene A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A is a bromotyrosine-derived secondary metabolite originally isolated from marine sponges. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of **Psammaplysene A**, a detailed protocol for its isolation and purification from marine sponges, a summary of its cytotoxic activity, and an illustration of its known mechanism of action involving the FOXO1a signaling pathway.

Natural Source

Psammaplysene A is primarily isolated from marine sponges of the order Verongiida. Species of the genus Psammaplysilla are a known source of this compound. More specifically, **Psammaplysene A** has been successfully isolated from the Red Sea sponge Aplysinella species.[1] These sponges are characterized by the production of a variety of brominated tyrosine derivatives, a class of compounds known for their diverse biological activities.

Isolation and Purification of Psammaplysene A from Aplysinella species



The following protocol details the extraction, fractionation, and purification of **Psammaplysene**A from the marine sponge Aplysinella species.[1]

Experimental Protocol

- 1. Sample Collection and Preparation:
- Collect specimens of the Aplysinella species sponge from its marine habitat (e.g., the Red Sea coast at a depth of 15 meters).[1]
- Immediately after collection, freeze the sponge material to preserve the chemical integrity of its metabolites.
- Lyophilize the frozen sponge material to obtain a dried powder. For instance, 520 g of dried material can be used as a starting point.[1]

2. Extraction:

- Macerate the dried sponge material (520 g) in methanol (3 x 2000 mL) at room temperature for 24 hours.[1]
- Filter the methanolic extracts and concentrate them under vacuum to yield a crude extract (e.g., 7.3 g).
- 3. Solvent Partitioning:
- Suspend the crude extract in a methanol-water solution (6:4, v/v).
- Perform successive liquid-liquid partitioning of the aqueous methanol extract against hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc).
- Isolate the cytotoxic CH2Cl2 fraction (e.g., 2.9 g).
- Dissolve the CH2Cl2 extract in methanol and acidify with aqueous HCl to a pH of 3-4.
- Extract the acidified solution again with CH2Cl2 and concentrate the resulting organic layer to yield a residue (e.g., 1.20 g).



- 4. Chromatographic Purification:
- Vacuum Liquid Chromatography (VLC):
 - Subject the residue from the previous step to VLC on a silica gel column (Merck, 70-230 mesh ASTM).
 - Elute the column with a stepwise gradient of increasing polarity using hexane, ethyl acetate, and methanol to yield several major fractions.
- High-Performance Liquid Chromatography (HPLC):
 - Further purify the cytotoxic fractions obtained from VLC using preparative and semipreparative HPLC.
 - A typical HPLC system may consist of a C18 reversed-phase column.
 - Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
 - Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 330 nm).
 - Collect the fractions corresponding to the peak of Psammaplysene A.
- 5. Structure Elucidation:
- Confirm the structure of the isolated Psammaplysene A by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative Data

The biological activity of **Psammaplysene A** has been evaluated against various cancer cell lines. The following table summarizes the reported cytotoxic activities (IC50 values).

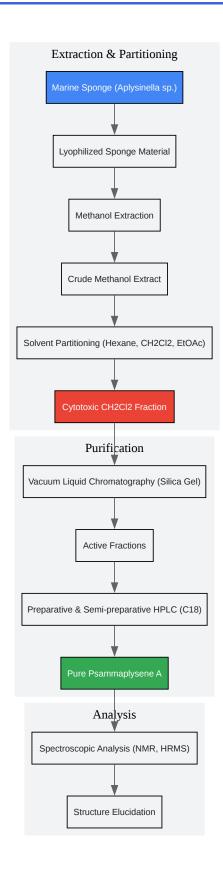


Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Psammaplysin A	MBA-MB-231	Breast Cancer	0.29	
Psammaplysin A	HeLa	Cervical Cancer	0.31	
Psammaplysin A	SF-268	Glioblastoma	> 50 μg/mL	
Psammaplysin A	MCF-7	Breast Cancer	> 50 μg/mL	_
Psammaplysin A	NCI-H460	Lung Cancer	> 50 μg/mL	_

Experimental Workflow and Signaling Pathway

To visually represent the processes described, the following diagrams have been generated using the DOT language.

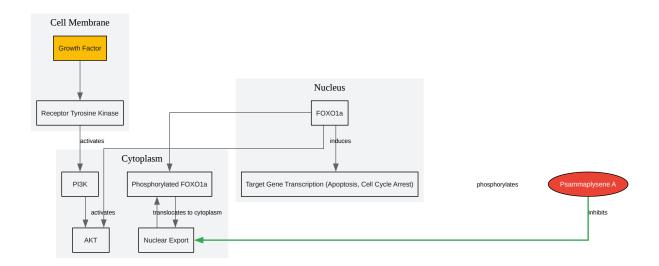




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Figure 1. Experimental workflow for the isolation of **Psammaplysene A**.





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Figure 2. Psammaplysene A inhibits the nuclear export of FOXO1a.

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References

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